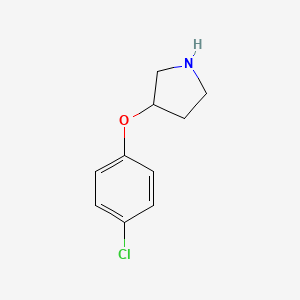![molecular formula C10H8BrF3O2 B1452482 Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate CAS No. 181039-99-6](/img/structure/B1452482.png)
Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate
Vue d'ensemble
Description
“Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate” is a chemical compound with the CAS Number: 181039-99-6 . The molecular weight of this compound is 297.07 .
Molecular Structure Analysis
The molecular formula of “Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate” is C10H8BrF3O2 . The InChI Code is 1S/C10H8BrF3O2/c1-16-9(15)8(11)6-4-2-3-5-7(6)10(12,13)14/h2-5,8H,1H3 .Applications De Recherche Scientifique
Application in Agrochemical and Pharmaceutical Industries
- Summary of the Application: Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives are primarily used in the protection of crops from pests .
- Methods of Application or Experimental Procedures: The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Results or Outcomes: Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Application in Materials Engineering
- Summary of the Application: Fluorine, which is a component of “Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate”, is widely used in materials engineering. It is used in the production of thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .
- Results or Outcomes: The incorporation of the trifluoromethyl group into these materials can enhance their physical properties and performance. For example, it can improve the thermal stability of thermal-transfer agents, enhance the durability of melted metals, and increase the effectiveness of surfactants .
Application in Suzuki-Coupling Reactions
- Summary of the Application: “Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate” can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
- Methods of Application or Experimental Procedures: In a Suzuki-coupling reaction, a boronic acid is coupled with a halide under the presence of a palladium catalyst and a base. In this case, “Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate” can be used as the halide .
- Results or Outcomes: The outcome of this reaction is the formation of 2-trifluoromethyl aryl or heteroaryl derivatives. These compounds have potential applications in various fields, including pharmaceuticals .
Application in Materials Engineering
- Summary of the Application: Fluorine, which is a component of “Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate”, is widely used in materials engineering. It is used in the production of thermal-transfer agents, melted metals, surfactants, dyes, acrylics, thermoplastic, membranes, and other products .
- Results or Outcomes: The incorporation of the trifluoromethyl group into these materials can enhance their physical properties and performance. For example, it can improve the thermal stability of thermal-transfer agents, enhance the durability of melted metals, and increase the effectiveness of surfactants .
Application in Suzuki-Coupling Reactions
- Summary of the Application: “Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate” can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
- Methods of Application or Experimental Procedures: In a Suzuki-coupling reaction, a boronic acid is coupled with a halide under the presence of a palladium catalyst and a base. In this case, “Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate” can be used as the halide .
- Results or Outcomes: The outcome of this reaction is the formation of 2-trifluoromethyl aryl or heteroaryl derivatives. These compounds have potential applications in various fields, including pharmaceuticals .
Propriétés
IUPAC Name |
methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9(15)8(11)6-4-2-3-5-7(6)10(12,13)14/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBOEALBFMVDME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401240001 | |
| Record name | Methyl α-bromo-2-(trifluoromethyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401240001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-2-[2-(trifluoromethyl)phenyl]acetate | |
CAS RN |
181039-99-6 | |
| Record name | Methyl α-bromo-2-(trifluoromethyl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181039-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl α-bromo-2-(trifluoromethyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401240001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



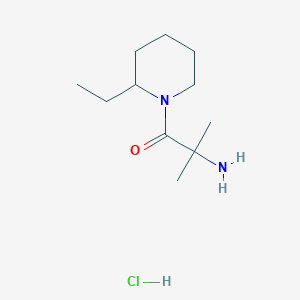
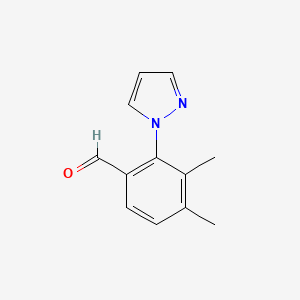
![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1452401.png)

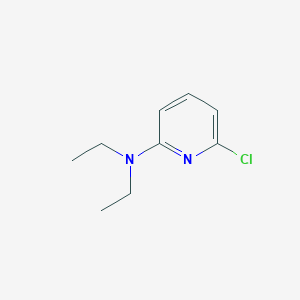
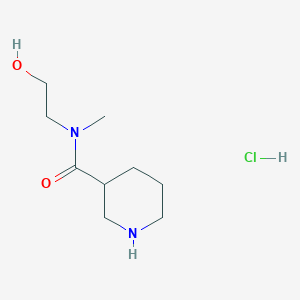
![4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452409.png)
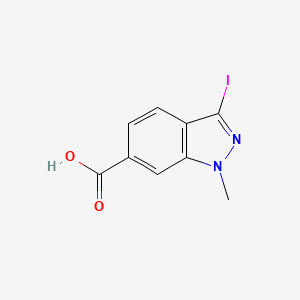
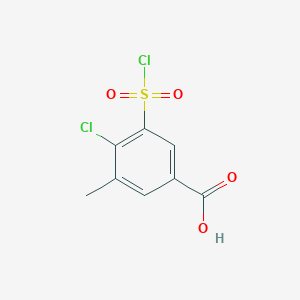

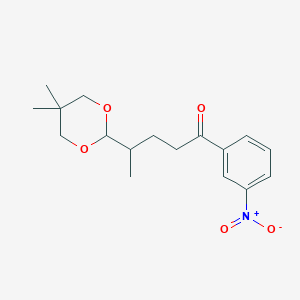
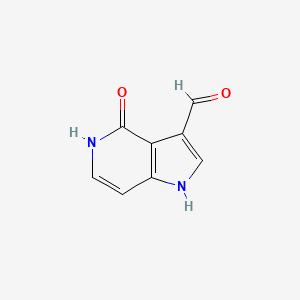
![3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452417.png)
